![molecular formula C15H15ClN2O2 B14211438 1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one CAS No. 827601-50-3](/img/structure/B14211438.png)
1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chloronaphthalene moiety attached to an imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one typically involves the reaction of 5-chloronaphthalene with ethyl imidazolidinone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chloronaphthalene moiety can undergo substitution reactions with nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, hydro derivatives, and various substituted imidazolidinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
Imidazole derivatives: Widely studied for their broad range of chemical and biological properties.
Uniqueness
1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one stands out due to its unique structural features, which confer distinct chemical reactivity and potential biological activities. Its chloronaphthalene moiety and imidazolidinone ring make it a versatile compound for various applications in scientific research .
Eigenschaften
CAS-Nummer |
827601-50-3 |
|---|---|
Molekularformel |
C15H15ClN2O2 |
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
1-[2-(5-chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one |
InChI |
InChI=1S/C15H15ClN2O2/c16-13-6-2-4-11-10(3-1-5-12(11)13)7-8-18-14(19)9-17-15(18)20/h1-6,14,19H,7-9H2,(H,17,20) |
InChI-Schlüssel |
ONSYLQXADGULCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(=O)N1)CCC2=C3C=CC=C(C3=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)


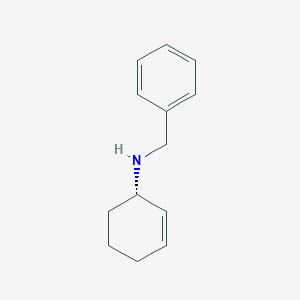
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
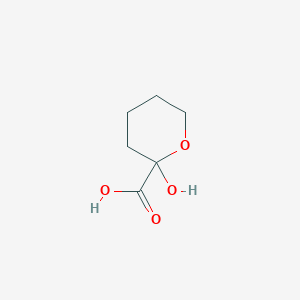
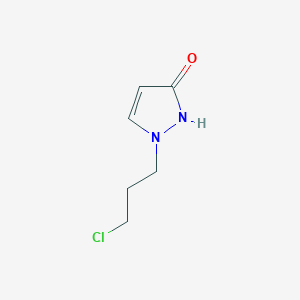

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
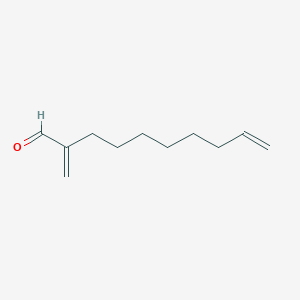
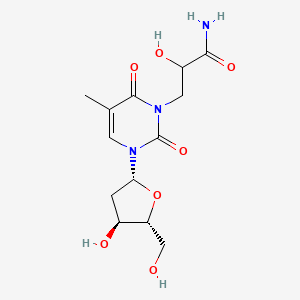
![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
